2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
Overview
Description
The compound “2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime” is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridine derivatives can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In a study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Molecular Structure Analysis
The molecular structure of imidazopyridine derivatives can vary based on the substituents on the ligands . The asymmetric unit of the title compound contains two molecules with dihedral angles between their benzene rings and imidazole ring systems .Chemical Reactions Analysis
Imidazopyridine derivatives can form complexes with copper (II) salts, which have been examined for their catecholase activity . The principle of catecholase is based on the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazopyridine derivatives can vary based on their structure. For example, one derivative was reported as a white solid with a melting point of 167°C .Scientific Research Applications
Synthesis and Biological Applications
Compounds involving the imidazo[1,2-a]pyridine nucleus, such as 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime, are synthesized for various applications. One such synthesis led to the creation of heterosubstituted chalcones and oxopyrimidines, which were evaluated for antimicrobial activity, signifying their potential in medicinal chemistry. The chemical structures were confirmed through IR, 1H-NMR, MASS spectral data, and elemental analysis, reinforcing the accuracy and viability of the synthetic pathways used (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).
Chemical Transformations and Mechanistic Studies
In the realm of chemical transformations, the oximes of certain carbaldehydes underwent thermally induced 1,3-dipolar cycloadditions, leading to fused isoxazolidine derivatives. The process exhibited a mechanistic feature suggesting the role of certain groups in the oximes as intramolecular catalysts for proton transfers. This insight into the chemical behavior of oximes can be instrumental in designing and synthesizing new compounds with specific properties (Gotoh, Sun, Hirayama, & Noguchi, 1996).
Fluorescent Molecular Rotor Studies
In the field of molecular sensing, a library of fluorescent molecular rotors (FMRs) was synthesized using a similar imidazo[1,2-a]pyridine compound. These FMRs were investigated for their viscosity sensing properties, demonstrating the chemical's utility in creating sensors that can detect changes in the environment. The FMRs showed significant enhancement in emission intensity in a viscous environment, indicating their potential use in various analytical and diagnostic applications (Jadhav & Sekar, 2017).
Antimicrobial and Pharmacological Screening
Another study focused on the synthesis of oximino-esters which exhibited ataractic (tranquilizing) activity. This underlines the compound's relevance in the development of new pharmacological agents, especially as tranquilizers. The study highlighted the significant tranquilizer effectiveness of diphenylcarbamyl analogs, marking them as potential candidates for further drug development and therapeutic applications (Kochhar & Williams, 1965).
Mechanism of Action
Target of Action
The primary target of this compound is related to the constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound interacts with its target, the CAR, by acting as an agonist . This means it binds to the receptor and activates it, leading to changes in the expression of genes regulated by this receptor .
Biochemical Pathways
The activation of CAR by this compound can affect various biochemical pathways. One of the key pathways is the oxidation of catechol to o-quinone . This reaction is catalyzed by copper (II)-ligand complexes, which the compound can form .
Result of Action
The activation of CAR and the subsequent changes in gene expression can have various molecular and cellular effects. For instance, the compound’s ability to catalyze the oxidation of catechol to o-quinone suggests it may play a role in processes such as melanin biosynthesis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the nature of the substituents on the ligands and the anions of the copper salts can affect the oxidation efficiency of the copper (II)-ligand complexes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O/c1-15-4-3-11-27-20(13-25-28-14-16-5-2-6-19(24)12-16)21(26-22(15)27)17-7-9-18(23)10-8-17/h2-13H,14H2,1H3/b25-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYRYTYEZDBVKN-DHRITJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=NOCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=N/OCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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